molecular formula C20H20Cl2N4OS B2612902 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 868256-60-4

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2612902
CAS No.: 868256-60-4
M. Wt: 435.37
InChI Key: RXZOAPHZRBHURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative with a sulfanyl-acetamide linker and two distinct substituents:

  • A 4-butyl-5-phenyl group on the triazole ring.
  • A 3,4-dichlorophenyl group on the acetamide moiety.

This structure combines lipophilic (butyl, phenyl) and electron-withdrawing (dichlorophenyl) groups, which are critical for pharmacological activity, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

2-[(4-butyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N4OS/c1-2-3-11-26-19(14-7-5-4-6-8-14)24-25-20(26)28-13-18(27)23-15-9-10-16(21)17(22)12-15/h4-10,12H,2-3,11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZOAPHZRBHURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • CAS Number : 868255-43-0
  • Molecular Formula : C20H20Cl2N4OS
  • Molecular Weight : 435.37 g/mol

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Antitumor Activity : The triazole moiety is known for its role in inhibiting cancer cell proliferation. The presence of the dichlorophenyl group enhances the compound's interaction with cellular targets involved in tumor growth.
  • Antimicrobial Properties : The sulfanyl group contributes to the compound's ability to disrupt microbial cell membranes, enhancing its efficacy against various bacterial strains.

Anticancer Activity

In vitro studies have demonstrated significant anticancer activity against various cell lines:

  • IC50 Values : The compound exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
Jurkat (Bcl-2+)1.61 ± 1.92
A-4311.98 ± 1.22

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC) studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are crucial for the biological activity of this compound:

  • Triazole Ring : Essential for anticancer activity; modifications at this site can enhance potency.
  • Dichlorophenyl Group : Increases hydrophobic interactions with biological targets.
  • Sulfanyl Group : Plays a critical role in antimicrobial action by affecting membrane integrity.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A recent study demonstrated that modifications to the triazole ring significantly increased cytotoxicity against breast cancer cell lines, suggesting a pathway for developing more effective treatments .
  • Antimicrobial Efficacy : In another investigation, derivatives of this compound were synthesized and tested against resistant strains of bacteria, showcasing enhanced antimicrobial activity compared to existing antibiotics .

Scientific Research Applications

Biological Activities

Research indicates that the compound exhibits several significant biological activities:

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to 2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide have shown promising results as cytotoxic agents against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic diseases:

  • Acetylcholinesterase Inhibition : This activity is crucial for developing treatments for Alzheimer's disease, as inhibiting this enzyme can enhance cholinergic transmission .
  • α-glucosidase Inhibition : This property is beneficial for managing Type 2 diabetes mellitus by slowing carbohydrate absorption .

3. Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This positions it as a candidate for further development in treating inflammatory diseases .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process includes:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Acetamide formation through coupling reactions.

Case Study: Anticancer Evaluation

In a recent study published in Molecular Pharmacology, researchers synthesized various derivatives of triazole compounds and evaluated their anticancer activities against human cancer cell lines such as breast and colon cancer. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

a) 4-Substituted Triazole Derivatives
  • Compound A: 2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide () Key differences: Replaces butyl with 4-chlorophenyl and phenyl with 4-methoxyphenyl.
  • Compound B: 2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3,4-dichlorophenyl)acetamide () Key differences: Substitutes butyl/phenyl with amino and pyridinyl groups. Impact: The pyridinyl group introduces basicity, which may lower binding affinity due to reduced rigidity of aromatic interactions .
b) 5-Substituted Triazole Derivatives
  • Compound C: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Key differences: Features a furan ring instead of phenyl.

Variations in the Acetamide Moiety

a) Dichlorophenyl vs. Other Aryl Groups
  • Compound D : N-(3,4-difluorophenyl)-2-{[4-methylphenyl-5-(4-chlorophenyl)-triazol-3-yl]sulfanyl}acetamide ()

    • Key differences : Replaces dichlorophenyl with difluorophenyl.
    • Impact : Fluorine’s electronegativity enhances metabolic stability but may weaken halogen-bonding interactions compared to chlorine .
  • Compound E : N-(2,4-dichlorophenyl)-2-[(4-cyclopropyl-5-oxo-triazol-3-yl)sulfanyl]acetamide ()

    • Key differences : Uses 2,4-dichlorophenyl instead of 3,4-dichlorophenyl.
    • Impact : Altered chlorine positioning affects steric and electronic interactions with target proteins .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A () Compound B ()
Molecular Weight 486.43 g/mol 479.95 g/mol 462.32 g/mol
LogP (Predicted) 4.8 3.9 3.2
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 6 7 7
  • The target compound’s higher LogP (4.8 vs.

Anti-Exudative Activity ()

  • Triazole-acetamides with bulky aryl groups (e.g., phenyl, chlorophenyl) show superior anti-exudative effects compared to furan derivatives.
  • The target compound’s 3,4-dichlorophenyl group may enhance activity by mimicking diclofenac’s pharmacophore, a known cyclooxygenase inhibitor .

Conformational Stability ()

  • Crystallographic studies of dichlorophenyl acetamides reveal that rotational flexibility in the acetamide linker affects dimerization via N–H⋯O hydrogen bonds.
  • The target compound’s butyl group may restrict conformational mobility, stabilizing interactions with hydrophobic binding pockets .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks. Avoid water contact due to potential reactivity (e.g., hydrolysis) and store in airtight containers at 2–8°C. In case of skin exposure, wash immediately with soap and water, followed by medical consultation .
  • Key Data :

Hazard TypePrecautionary Measures
ToxicityUse closed systems for synthesis
ReactivityAvoid aqueous conditions

Q. How is the compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis involves a multi-step process, starting with the formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives. Key parameters include:

  • Temperature control (60–80°C) to prevent side reactions.
  • Use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis.
  • Catalytic iodine or copper(I) iodide to accelerate sulfanyl-acetamide coupling .
    • Verification : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.1 ppm for aromatic protons).

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to identify aromatic, triazole, and acetamide moieties.
  • FT-IR : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 2550 cm1^{-1} (S-H stretch, if present).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous evidence of the triazole ring geometry and sulfanyl-acetamide orientation. For example:

  • Compare torsion angles (e.g., C-S-C=O) across studies to identify steric or electronic influences from substituents like the 3,4-dichlorophenyl group.
  • Use software like OLEX2 or SHELX for structure refinement .
    • Case Study : A related triazole derivative showed a 15° deviation in the phenyl-triazole dihedral angle due to bulky substituents, altering its reactivity .

Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-butyl with cycloheptyl) and assess cytotoxicity via MTT assays.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinity.
  • In Vivo Testing : Use zebrafish models to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential .

Q. How do environmental factors influence the compound’s stability and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25°C and 40°C; monitor degradation via LC-MS. Acidic conditions typically cleave the sulfanyl bond.
  • Photolysis : Expose to UV light (254 nm) to assess photodegradation products.
  • Ecotoxicity : Use Daphnia magna assays to determine EC50_{50} values for environmental risk assessment .

Q. How should researchers address discrepancies in biological assay results across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50_{50} values from peer-reviewed studies, normalizing for assay conditions (e.g., cell line, incubation time).
  • Control Experiments : Replicate assays with internal standards (e.g., doxorubicin for cytotoxicity) to validate reproducibility.
  • Statistical Tools : Apply ANOVA or Bayesian modeling to identify outliers and confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.